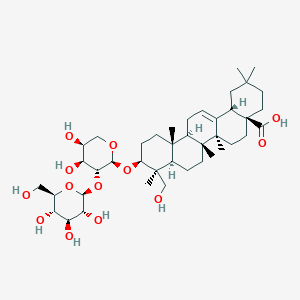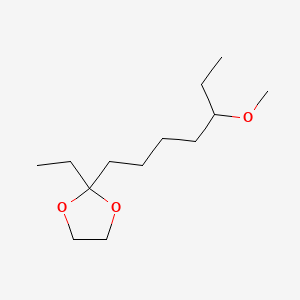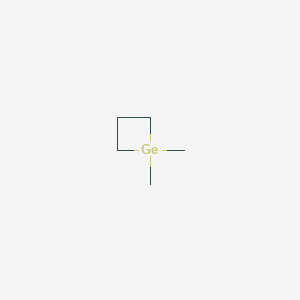
1,1-Dimethyl-1-germacyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-1-germacyclobutane is an organogermanium compound with the molecular formula C₅H₁₂Ge It is a cyclic compound featuring a germanium atom in a four-membered ring structure, substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1-germacyclobutane can be synthesized through the cyclization of dimethylchlorogermane. The reaction typically involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with dimethylchlorogermane to form the desired germacyclobutane compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,1-Dimethyl-1-germacyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germyl derivatives.
Substitution: The germanium atom in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and other oxidized germanium compounds.
Reduction: Germyl derivatives.
Substitution: Substituted germacyclobutanes with various functional groups.
科学的研究の応用
1,1-Dimethyl-1-germacyclobutane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1,1-dimethyl-1-germacyclobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the germanium atom undergoes changes in oxidation state, leading to the formation of germanium dioxide. In substitution reactions, the germanium atom acts as a nucleophilic center, facilitating the replacement of substituents.
類似化合物との比較
Similar Compounds
Germacyclobutane: Lacks the two methyl groups present in 1,1-dimethyl-1-germacyclobutane.
Dimethylgermetane: Another organogermanium compound with a different ring structure.
Diallylgermetane: Contains allyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and properties. This makes it distinct from other germacyclobutanes and germetanes, providing unique opportunities for research and application in various fields .
特性
CAS番号 |
21961-74-0 |
|---|---|
分子式 |
C5H12Ge |
分子量 |
144.78 g/mol |
IUPAC名 |
1,1-dimethylgermetane |
InChI |
InChI=1S/C5H12Ge/c1-6(2)4-3-5-6/h3-5H2,1-2H3 |
InChIキー |
WLAOGJGZGDESEM-UHFFFAOYSA-N |
正規SMILES |
C[Ge]1(CCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


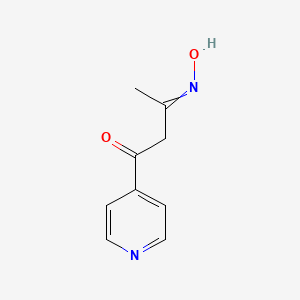
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
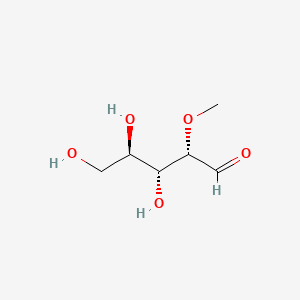
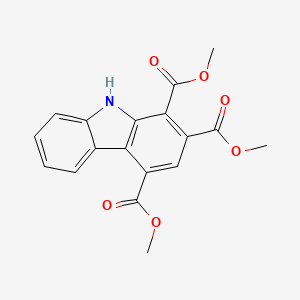
![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
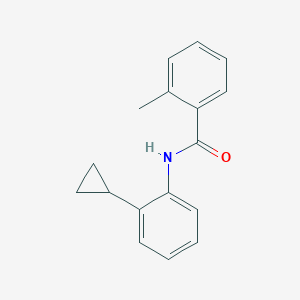
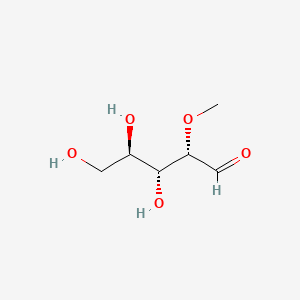
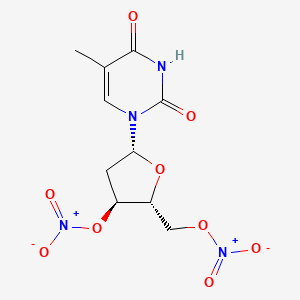
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)
